molecular formula C25H26N4O2S B2851935 N-(2,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 2034480-27-6

N-(2,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2851935
CAS No.: 2034480-27-6
M. Wt: 446.57
InChI Key: JSIQMRRRHWJARK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidinone core. This scaffold is substituted with a thioacetamide group at position 2, an isopropyl group at position 3, a phenyl group at position 7, and a 2,5-dimethylphenyl moiety via the acetamide linkage.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(4-oxo-7-phenyl-3-propan-2-yl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-15(2)29-24(31)23-22(19(13-26-23)18-8-6-5-7-9-18)28-25(29)32-14-21(30)27-20-12-16(3)10-11-17(20)4/h5-13,15,26H,14H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIQMRRRHWJARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)NC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a pyrimidine derivative linked to a thioacetamide moiety. The synthesis typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The specific synthetic routes are crucial for optimizing yield and purity.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidine exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. In one study, a series of thieno[2,3-d]pyrimidine derivatives exhibited IC50 values ranging from 27.6 μM to 43 μM against MDA-MB-231 breast cancer cells .

Antimicrobial Properties

The compound's thioacetamide component suggests potential antimicrobial activity. Thiazole and thieno derivatives have been reported to possess antibacterial and antifungal properties. For example, certain thiazole derivatives demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Pyrimidine Ring : Different substituents can enhance or reduce the potency against specific targets.
  • Thio Group Variations : Modifying the thio group may affect the compound's interaction with biological targets.
  • Alkyl Chain Length : The length and branching of alkyl chains can impact lipophilicity and cellular uptake.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of synthesized thieno[2,3-d]pyrimidine derivatives on multiple cancer cell lines. It was found that compounds with electron-withdrawing groups exhibited higher cytotoxicity due to increased electronic delocalization .

CompoundCell LineIC50 (μM)
Compound IMDA-MB-23127.6
Compound IIA54935.0
Compound IIIHeLa40.5

Study 2: Antimicrobial Activity Assessment

Another investigation focused on the antimicrobial efficacy of related compounds against various pathogens. The results indicated that certain derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus8 μg/mL
Compound BE. coli16 μg/mL
Compound CC. albicans4 μg/mL

Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound shares a pyrrolo-pyrimidinone core with N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide (Compound 24, ). Key differences include:

  • Core Saturation: Compound 24 has a partially saturated pyrido-thieno-pyrimidinone system, while the target compound retains a fully unsaturated pyrrolo-pyrimidinone.
  • Substituents: The isopropyl and phenyl groups in the target compound contrast with the methyl and phenylamino groups in Compound 23.

Patent Derivatives ()

The patent compounds EP 4 374 877 A2 feature pyrrolo-pyridazine carboxamide cores with substituents like trifluoromethyl, cyano, and morpholinoethoxy groups. While structurally distinct, their design principles—such as fluorinated groups for metabolic stability and morpholine for solubility—highlight strategies applicable to optimizing the target compound’s pharmacokinetics .

Spectral Data

Parameter Target Compound (Inferred) Compound 24
IR C=O Stretch ~1700–1730 cm⁻¹ 1730, 1690 cm⁻¹
¹H-NMR Features Aromatic protons (~7 ppm) δ 7.37–7.47 (Ar-H)
Melting Point Not reported 143–145°C

The IR and NMR profiles suggest similar electronic environments for carbonyl and aromatic groups, though exact shifts depend on substituent effects.

Hydrogen Bonding and Crystallography

The acetamide and pyrimidinone moieties in the target compound are hydrogen bond donors/acceptors, analogous to Compound 24. Etter’s graph set analysis () could elucidate how these interactions dictate crystal packing or solubility. For example, the acetamide NH may form intermolecular bonds with pyrimidinone carbonyls, influencing crystallinity and stability .

Bioactivity Considerations

While bioactivity data for the target compound are absent, related pyrrolo-pyrimidinones are often screened in cytotoxicity assays (e.g., MTT assay, ).

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide, and how can reaction conditions be optimized?

  • Answer : Synthesis involves constructing the pyrrolo[3,2-d]pyrimidine core via cyclization, followed by thioether linkage formation and amidation. Key steps include:

  • Cyclization : Use of ethyl acetoacetate and isothiocyanates under reflux (80–100°C) in ethanol or DMF for 6–12 hours to form the pyrrolopyrimidine backbone .
  • Thioether Coupling : Reaction of the thiol group with bromoacetamide derivatives in basic conditions (e.g., NaH in THF) at 0–25°C for 2–4 hours .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
    • Optimization : Adjust pH (7–9) during amidation to minimize side reactions. Monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Answer :

  • NMR : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm substituent positions (e.g., δ 12.50 ppm for NH protons, δ 7.2–8.3 ppm for aromatic protons) .
  • Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H]+ ~513–520 m/z) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity and stability under varying pH .

Advanced Research Questions

Q. How do structural modifications (e.g., isopropyl vs. ethyl substituents) influence the compound’s bioactivity?

  • Answer : Substituent effects can be analyzed via:

  • SAR Studies : Compare IC50 values against targets (e.g., kinases, COX-2) using derivatives with varied alkyl/aryl groups. For example:
SubstituentTargetIC50 (µM)Notes
IsopropylKinase X15 ± 2Enhanced selectivity
EthylKinase X25 ± 3Reduced potency
  • Computational Modeling : Docking simulations (AutoDock Vina) to assess binding affinity changes due to steric/electronic effects .

Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?

  • Answer :

  • Challenges : Disorder in the isopropyl/phenyl groups; weak diffraction due to flexible thioether linkage .
  • Solutions :
  • Use SHELXL for refinement: Apply restraints (DFIX, SIMU) to manage disordered regions .
  • High-resolution data (>1.0 Å) to resolve hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.2 Å) .

Q. How can hydrogen-bonding patterns in the crystal lattice inform solubility and stability predictions?

  • Answer :

  • Graph Set Analysis (Etter’s method): Classify hydrogen bonds (e.g., R22(8) motifs) to predict packing efficiency. Tight packing correlates with low solubility .
  • Solubility Testing : Compare experimental solubility (e.g., in DMSO or PBS) with computational LogP values (predicted ~3.5–4.0 via ChemAxon) .

Methodological Considerations

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Answer :

  • Standardized Assays : Use identical cell lines (e.g., MCF-7 for cytotoxicity) and protocols (e.g., MTT assay ).
  • Batch Consistency : Verify compound purity (>98%) via NMR and HPLC before testing .

Q. How can reaction scalability issues be addressed without compromising yield?

  • Answer :

  • Flow Chemistry : Continuous-flow reactors for cyclization steps (residence time 10–15 min, 70°C) to improve reproducibility .
  • DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via Taguchi methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.